2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
The compound 2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one belongs to the pyridopyrimidinone class, a scaffold renowned for its kinase-inhibitory and anticancer properties. Structurally, it features:
- A pyrido[2,3-d]pyrimidin-4(3H)-one core.
- A 2,4-dichloroanilino group at position 2.
- A 4-pyridyl substituent at position 3.
This architecture enables dual functionality: the dichloroanilino moiety enhances lipophilicity and target binding, while the pyridyl group improves solubility and interaction with kinase active sites . Pyridopyrimidinones are synthesized via condensation of hydrazinyl precursors with aromatic aldehydes or heterocyclic reagents, followed by cyclization .
Properties
Molecular Formula |
C18H11Cl2N5O |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
2-(2,4-dichloroanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H11Cl2N5O/c19-11-1-2-14(13(20)9-11)23-18-24-16-15(17(26)25-18)12(5-8-22-16)10-3-6-21-7-4-10/h1-9H,(H2,22,23,24,25,26) |
InChI Key |
STMWABPCIVWEOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of 2,4-dichloroaniline with 4-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Scientific Research Applications
2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit various cancer-related targets, including tyrosine kinases and phosphatidylinositol-3 kinases.
Biology: The compound is used in biological studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific molecular targets, such as tyrosine kinases and phosphatidylinositol-3 kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these targets, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Structural Analogs and Modifications
Key analogs and their substituent variations are summarized below:
Anticancer Activity
- Target Compound : Predicted to exhibit multi-kinase inhibition (e.g., EGFR, VEGFR) based on structural similarity to compound 5a (), which showed IC50 values of 0.3 µM against HepG-2 , outperforming doxorubicin (IC50: 0.6 µM) .
- Analog 8a () : Demonstrated moderate activity against HCT-116 due to the thiophene-methylenehydrazine group enhancing DNA intercalation .
- Adamantane Derivatives () : Exhibited broad-spectrum antimicrobial activity but lower anticancer potency, attributed to bulky adamantane groups reducing membrane permeability .
Kinase Inhibition and Selectivity
- Hydrazinyl Derivatives () : Compounds like 5a () with benzylidenehydrazinyl groups showed strong kinase inhibition (e.g., CDK2, EGFR) via hydrogen bonding with ATP-binding pockets .
- Target Compound: The 2,4-dichloroanilino group may improve selectivity for tyrosine kinases (e.g., ABL1) by forming halogen bonds with hydrophobic residues .
Pharmacokinetic Properties
- 4-Pyridyl Group : Enhances aqueous solubility compared to purely aromatic analogs (e.g., 5a in ) .
- Dichloroanilino Group: Increases metabolic stability but may elevate hepatotoxicity risks, as seen in chlorinated pyridopyrimidinones .
Data Tables: Key Comparative Metrics
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
